
Tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a 2,6-dimethylphenyl group. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate typically involves the reaction of 4-(2,6-dimethylphenyl)-3-hydroxypiperidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the piperidine ring or other functional groups.
Substitution: The tert-butyl group or the phenyl ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a fully saturated piperidine ring. Substitution reactions can introduce various functional groups onto the phenyl ring or the tert-butyl group.
科学研究应用
Tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in these interactions, facilitating binding to specific sites on the target molecules. The compound’s structure allows it to modulate biological pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride: This compound shares the tert-butyl and 2,6-dimethylphenyl groups but differs in its sulfur-containing functional group.
4,6-Di-tert-butyl-N-(2,6-dimethylphenyl)-o-amidophenolato: This compound has a similar phenyl substitution pattern but includes an amidophenolato group.
Uniqueness
Tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is unique due to its combination of a piperidine ring, a hydroxyl group, and a tert-butyl ester. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C18H27NO3 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-12-7-6-8-13(2)16(12)14-9-10-19(11-15(14)20)17(21)22-18(3,4)5/h6-8,14-15,20H,9-11H2,1-5H3 |
InChI 键 |
XTYVBAWAUFKRKC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)C2CCN(CC2O)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


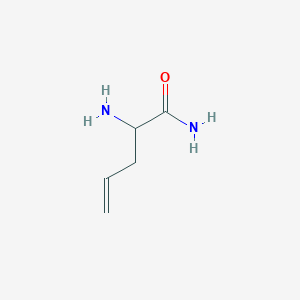
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13159714.png)
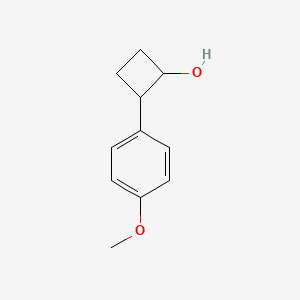
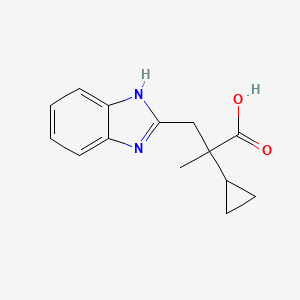
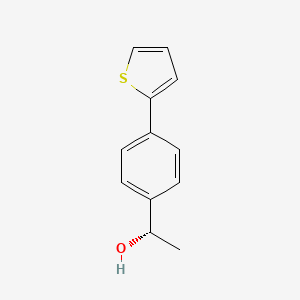
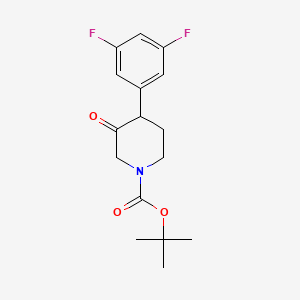
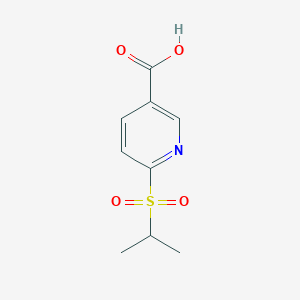

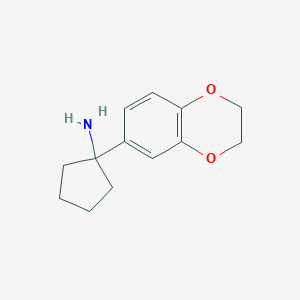


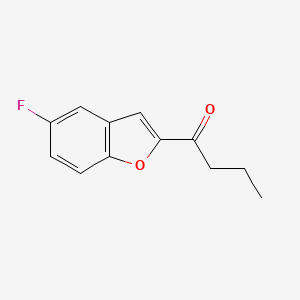
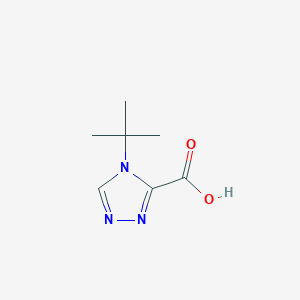
![3-[4-(Chlorosulfonyl)phenyl]pentanoic acid](/img/structure/B13159781.png)
